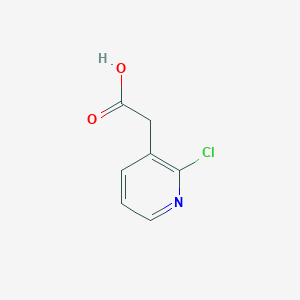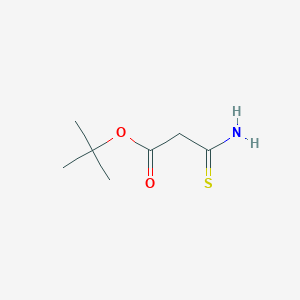
Tert-butyl-2-Carbamothioylacetat
Übersicht
Beschreibung
Tert-butyl 2-carbamothioylacetate is a chemical compound that is part of a broader class of tert-butyl compounds which are frequently utilized in organic synthesis and medicinal chemistry. These compounds are known for their tert-butyl group, which is a common motif due to its steric bulk and ability to influence the physical and chemical properties of molecules .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, which was obtained by reacting di-tert-butyl dicarbonate with 2-aminobenzimidazole . Additionally, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from a corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies to crystallize in the triclinic space group with specific cell parameters . Similarly, the crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined to be orthorhombic with specific lattice parameters .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of the tert-butyl group in carbazole derivatives has also been characterized by several chemical reactions, including Friedel-Crafts alkylation and substitution reactions10.
Physical and Chemical Properties Analysis
The incorporation of the tert-butyl group into bioactive compounds often results in modulation of their physicochemical properties, such as increased lipophilicity and decreased metabolic stability . The physical properties of tert-butyl carbamate derivatives, such as crystallographic parameters and thermal behavior, have been studied using techniques like X-ray diffraction and thermal analysis . The tert-butyl group's influence on gel formation and the self-assembly of molecules into specific structures has also been observed in the context of organogelation and chemosensor applications .
Wissenschaftliche Forschungsanwendungen
Synthese von elektroaktiven aromatischen Polyamiden
„Tert-butyl-2-Carbamothioylacetat“ spielt eine entscheidende Rolle bei der Synthese von elektroaktiven aromatischen Polyamiden. Diese Polymere werden durch Reaktion der Verbindung mit verschiedenen aromatischen Diaminen mittels der Phosphorylierungspolyamidierungsmethode synthetisiert . Die resultierenden Polyamide weisen hohe Glasübergangstemperaturen und thermische Stabilität auf, was sie für Anwendungen geeignet macht, bei denen Materialien hohen Temperaturen standhalten müssen, ohne ihre strukturelle Integrität zu verlieren .
Photolumineszenz und Elektrochromie
Die synthetisierten Polyamide, die „this compound“-Derivate enthalten, zeigen vielversprechende photolumineszierende und elektrochrome Eigenschaften . Diese Eigenschaften sind besonders nützlich für die Entwicklung von optischen Schaltgeräten, Farbanzeigen, intelligenten Fenstern, Sensoren, Speicherelementen und Tarnmaterialien .
Hochtemperatur-Copolymerisationskatalysatoren
Im Bereich der Polymerchemie werden „this compound“-Derivate als Katalysatoren bei der Hochtemperatur-Copolymerisation von Ethylen mit polaren Monomeren verwendet . Dieser Prozess erzeugt funktionelle Polyolefine mit einer kontrollierbaren Produktmikrostruktur, die in industriellen Anwendungen sehr wünschenswert ist .
Herstellung von polaren Polyethylenen
Die Verbindung ist an der Herstellung von polaren Polyethylenen mit außergewöhnlich hohem Molekulargewicht und Copolymerisationsaktivität beteiligt . Diese Materialien haben aufgrund ihrer verbesserten Eigenschaften ein breites Anwendungsspektrum, darunter Verpackungen, Automobilteile und medizinische Geräte .
Biokonversion in mikrobiellen Kulturen
“this compound“ und seine Derivate wurden in den Biokonversionsprozessen bestimmter mikrobieller Kulturen identifiziert . Diese Entdeckung eröffnet Möglichkeiten für die Verwendung dieser Verbindungen in biotechnologischen Anwendungen, wie z. B. der Entwicklung neuer Antibiotika oder anderer pharmazeutischer Produkte .
Entwicklung neuer Materialien mit verbesserten Eigenschaften
Die Derivate der Verbindung werden auf ihr Potenzial untersucht, neue Materialien mit verbesserten optischen und elektrischen Eigenschaften zu schaffen . Diese Materialien könnten in fortschrittlichen Technologien wie flexibler Elektronik, tragbarer Geräten und Energiespeichersystemen eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butyl 2-carbamothioylacetate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins.
Mode of Action
This interaction may alter the protein synthesis process, potentially affecting the function and behavior of cells .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 2-carbamothioylacetate are likely related to protein synthesis, given its target. By interacting with Methionine aminopeptidase 1, it could influence the maturation of proteins and their subsequent functions within the cell .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of Tert-butyl 2-carbamothioylacetate’s action are likely to be related to changes in protein synthesis and function. By influencing the activity of Methionine aminopeptidase 1, it could affect the structure and function of newly synthesized proteins, potentially leading to changes in cellular behavior .
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-sulfanylidenepropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPDEOWDKBHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579503 | |
| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690-76-6 | |
| Record name | tert-Butyl 3-amino-3-sulfanylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-carbamothioylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1286379.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)

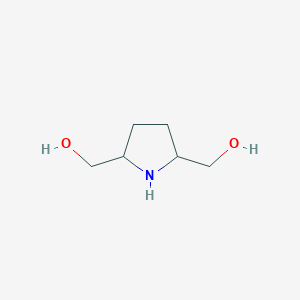
![3-Bromothieno[3,2-b]thiophene](/img/structure/B1286399.png)



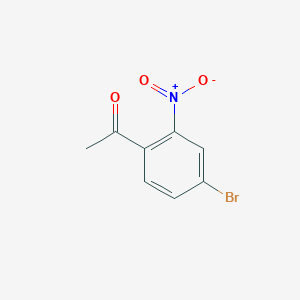
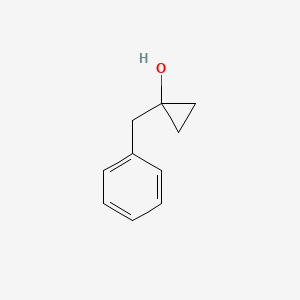
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
